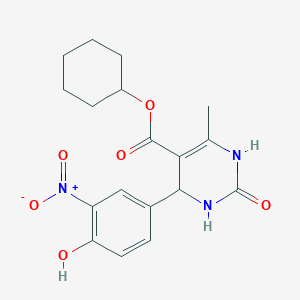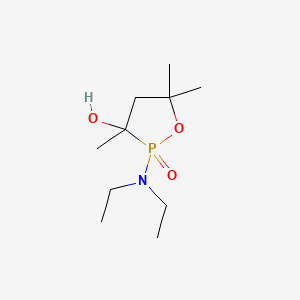
Cyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-hydroxy-3-nitrophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de cyclohexyle est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-hydroxy-3-nitrophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de cyclohexyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation de l'intermédiaire 4-hydroxy-3-nitrophényl, qui est ensuite réagi avec la cyclohexylamine et d'autres réactifs dans des conditions contrôlées pour former le produit final. Les conditions de réaction incluent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir le rendement et la pureté souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser les conditions de réaction, réduire les coûts de production et garantir une qualité constante. L'utilisation de techniques analytiques avancées, telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, est essentielle pour surveiller la synthèse et garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-hydroxy-3-nitrophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de cyclohexyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le groupe nitro peut être réduit en un groupe amine dans des conditions appropriées.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour des réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction spécifique. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction du groupe nitro produira des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule, modifiant ainsi ses propriétés.
Applications de la recherche scientifique
Le 4-(4-hydroxy-3-nitrophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de cyclohexyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : L'activité biologique du composé est intéressante pour le développement de nouveaux produits pharmaceutiques et l'étude des interactions enzymatiques.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité, de polymères et d'autres matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-(4-hydroxy-3-nitrophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de cyclohexyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Cyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires incluent d'autres dérivés de la tétrahydropyrimidine et des molécules ayant des groupes fonctionnels similaires, tels que :
- Acide 4-hydroxy-3-nitrophénylacétique
- Acide 4-hydroxy-3-nitrophénylacétylcaproïque
Unicité
Le 4-(4-hydroxy-3-nitrophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de cyclohexyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses applications potentielles dans divers domaines. Sa structure permet diverses réactions chimiques et interactions, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C18H21N3O6 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
cyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-10-15(17(23)27-12-5-3-2-4-6-12)16(20-18(24)19-10)11-7-8-14(22)13(9-11)21(25)26/h7-9,12,16,22H,2-6H2,1H3,(H2,19,20,24) |
Clé InChI |
SRSCUGHBNZQINW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)

![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)

![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)

![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706882.png)

![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)

